REACTION_CXSMILES
|
Cl[C:2]([O:4][CH2:5][CH3:6])=[O:3].Cl.[Br:8][C:9]1[CH:10]=[CH:11][C:12]([F:17])=[C:13]([CH:16]=1)[CH2:14][NH2:15].C(N(C(C)C)CC)(C)C.C(OCC)C>ClCCl>[CH2:5]([O:4][C:2](=[O:3])[NH:15][CH2:14][C:13]1[CH:16]=[C:9]([Br:8])[CH:10]=[CH:11][C:12]=1[F:17])[CH3:6] |f:1.2|
|
Name
|
|
Quantity
|
0.24 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
Cl.BrC=1C=CC(=C(CN)C1)F
|
Name
|
|
Quantity
|
0.9 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After 3 h dilute
|
Duration
|
3 h
|
Type
|
WASH
|
Details
|
wash twice with 1 N hydrochloric acid and once with an aqueous saturated solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry (sodium sulfate)
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(NCC1=C(C=CC(=C1)Br)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.527 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |